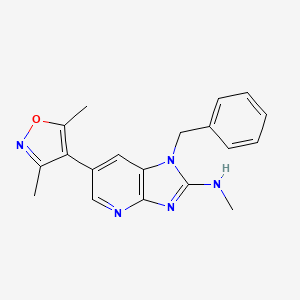
Dnp-PLGLWAr-NH2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dnp-PLGLWAr-NH2 is a synthetic substrate used primarily in the study of collagenase and gelatinase activities. It is a peptide sequence that includes a dinitrophenyl (Dnp) group, which serves as a chromophore, making it useful for various biochemical assays. The compound is often utilized to quantify the activity of matrix metalloproteinases (MMPs) in various biological samples .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dnp-PLGLWAr-NH2 involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process typically includes the following steps:
Attachment of the first amino acid: to a solid resin.
Sequential addition of protected amino acids: to elongate the peptide chain.
Introduction of the Dnp group: at the N-terminus.
Cleavage of the peptide: from the resin and removal of protecting groups.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the SPPS process. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity .
化学反応の分析
Types of Reactions
Dnp-PLGLWAr-NH2 primarily undergoes hydrolysis reactions catalyzed by matrix metalloproteinases. These enzymes cleave the peptide bond between specific amino acids in the sequence.
Common Reagents and Conditions
Reagents: Matrix metalloproteinases (e.g., MMP-1, MMP-2, MMP-9)
Conditions: Physiological pH and temperature, often in buffered solutions.
Major Products
The hydrolysis of this compound by MMPs results in the cleavage of the peptide bond, releasing smaller peptide fragments and the Dnp group, which can be quantified spectrophotometrically .
科学的研究の応用
Dnp-PLGLWAr-NH2 is widely used in scientific research for the following applications:
Biochemistry: Quantification of MMP activity in various biological samples.
Cell Biology: Studying the role of MMPs in cell migration, invasion, and tissue remodeling.
Medicine: Investigating the involvement of MMPs in diseases such as cancer, arthritis, and cardiovascular disorders.
Industry: Development of MMP inhibitors for therapeutic applications
作用機序
Dnp-PLGLWAr-NH2 acts as a substrate for matrix metalloproteinases. When MMPs cleave the peptide bond within the substrate, the Dnp group is released, which can be detected and quantified. This allows researchers to measure the activity of MMPs in various samples. The molecular targets are the active sites of MMPs, and the pathway involves the hydrolysis of the peptide bond .
類似化合物との比較
Similar Compounds
Dnp-PLGLWA-NH2: Another synthetic substrate for MMPs with a slightly different peptide sequence.
Mca-PLGL-Dpa-AR-NH2: A fluorogenic substrate used for similar purposes but with a different chromophore.
Uniqueness
Dnp-PLGLWAr-NH2 is unique due to its specific peptide sequence and the presence of the Dnp group, which provides a distinct chromophore for spectrophotometric detection. This makes it particularly useful for quantifying MMP activity in complex biological samples .
特性
分子式 |
C45H64N14O11 |
|---|---|
分子量 |
977.1 g/mol |
IUPAC名 |
(2S)-N-[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]-1-(2,4-dinitrophenyl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C45H64N14O11/c1-24(2)18-32(56-44(66)36-13-9-17-57(36)35-15-14-28(58(67)68)21-37(35)59(69)70)41(63)51-23-38(60)53-33(19-25(3)4)43(65)55-34(20-27-22-50-30-11-7-6-10-29(27)30)42(64)52-26(5)40(62)54-31(39(46)61)12-8-16-49-45(47)48/h6-7,10-11,14-15,21-22,24-26,31-34,36,50H,8-9,12-13,16-20,23H2,1-5H3,(H2,46,61)(H,51,63)(H,52,64)(H,53,60)(H,54,62)(H,55,65)(H,56,66)(H4,47,48,49)/t26-,31+,32-,33-,34-,36-/m0/s1 |
InChIキー |
HLOQKQUWJHEVPU-LVBQAGNWSA-N |
異性体SMILES |
C[C@@H](C(=O)N[C@H](CCCN=C(N)N)C(=O)N)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@@H]3CCCN3C4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |
正規SMILES |
CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C3CCCN3C4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


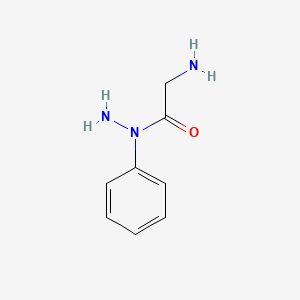

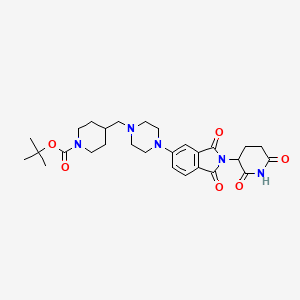
![(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-(3-carboxypropanoylamino)-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-[(4-methyl-2-oxochromen-7-yl)amino]-4-oxobutanoic acid](/img/structure/B12368015.png)
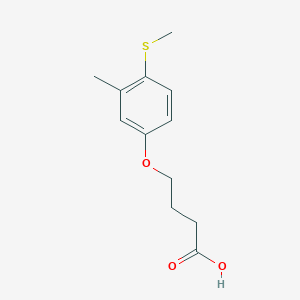
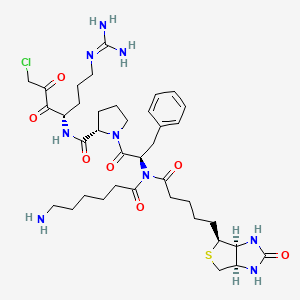

![4-[(2S)-2-[2-[4-(1-benzothiophen-4-yl)piperazin-1-yl]ethyl]pyrrolidin-1-yl]sulfonylisoquinoline](/img/structure/B12368033.png)
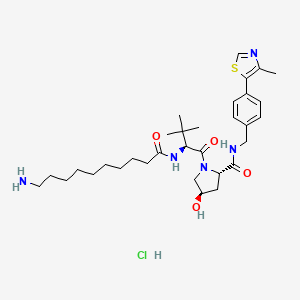


![(4-Methyl-1,4-diazepan-1-yl)-[2-[[4-(3-propan-2-ylbenzotriazol-5-yl)pyridin-2-yl]amino]pyridin-4-yl]methanone](/img/structure/B12368051.png)
